molecular formula C10H16N4O B1321701 3-氨基-6-(2,6-二甲基吗啉-4-基)哒嗪 CAS No. 756423-54-8

3-氨基-6-(2,6-二甲基吗啉-4-基)哒嗪

货号 B1321701
CAS 编号: 756423-54-8
分子量: 208.26 g/mol
InChI 键: BFTNCHQTLUQFEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine is a derivative of the pyridazine class, which is known for its diverse biological activities and potential therapeutic applications. Pyridazine derivatives have been studied for their effects on various biosynthetic pathways and enzyme activities, particularly those involving thromboxane (TXA2) and prostacyclin (PGI2) synthetases . These compounds have shown specific interactions with cardiac tissue and the biosynthesis of important cardiovascular mediators .

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and various conditions. For instance, the synthesis of 3,6-diaminodipyrido[3,2-a:2',3'-c]phenazine, a related heteroaromatic compound, was achieved through an improved method that converted 1,10-phenanthroline derivatives to the corresponding 5,6-diones, demonstrating the intricate nature of synthesizing such compounds . Additionally, the synthesis of 3,6-di(pyridin-2-yl)pyridazines was facilitated by microwave-assisted methods, which significantly accelerated the cycloaddition reactions necessary for the formation of the pyridazine core .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to alter the compound's properties. The electron-donating effects of amino substituents on the pyridazine ring have been noted to extend to adjacent rings, influencing the overall electronic structure of the molecule . This can have significant implications for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions depending on the substituents and reaction conditions. For example, the reaction of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines in the presence of an oxidant yields 4-amino derivatives, while reactions with secondary amines, such as morpholine, lead to the formation of 3-amino derivatives . These reactions highlight the versatility and reactivity of the pyridazine core when subjected to different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of amino groups, for instance, can enhance the electron-donating capacity of the molecule, affecting its reactivity and potential for forming metal complexes . The ability of certain pyridazine derivatives to coordinate with metals like copper(I) or silver(I) to form gridlike complexes underscores the importance of understanding these properties for applications in materials science and coordination chemistry .

科学研究应用

  • Pharmacology

    • Pyridazine derivatives have been shown to have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • The methods of application or experimental procedures vary widely depending on the specific pharmacological activity being studied. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their effects .
    • The results or outcomes obtained also vary widely. For example, some pyridazine derivatives have been shown to inhibit certain enzymes, while others have been shown to kill cancer cells or bacteria .
  • Drug Discovery

    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
    • In drug discovery, pyridazine derivatives are often used as a core scaffold. They are synthesized in a laboratory and then tested against a range of biological targets to determine their physiological effects .
    • The results of these studies can lead to the development of new drugs. For example, the recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Agrochemicals

    • Various pyridazinone derivatives are well known as agrochemicals .
    • These compounds are typically synthesized in a laboratory and then tested in the field to determine their effects on pests or plant growth .
    • The results of these studies can lead to the development of new agrochemicals. For example, the anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon are examples of therapeutically pyridazine and pyridazinone drugs .
  • Molecular Recognition

    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
    • These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Antiplatelet Agent

    • Pyridazinone derivatives have been utilized as a part of various complex compounds and these compounds exhibited diversified pharmacological activities .
    • One of the pyridazinone derivatives, Zardaverine, is an anti-platelet agent .
    • The compound Y-590 potently inhibited cAMP-PDE but its inhibitory effect on c-GMP-PDE was less potent. Y-590 is a selective inhibitor of CAMP-PDE which exerts antiplatelet activity by inhibiting .
  • Anti-Inflammatory Agent

    • Another pyridazinone derivative, Emorfazone, is an anti-inflammatory agent .
    • These compounds are typically synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their effects .
    • The results or outcomes obtained also vary widely. For example, some pyridazine derivatives have been shown to inhibit certain enzymes, while others have been shown to kill cancer cells or bacteria .
  • Molecular Design

    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
    • These properties contribute to unique applications in molecular design while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Antipyretics

    • Pyridazinone derivatives have been utilized as a part of various complex compounds and these compounds exhibited diversified pharmacological activities .
    • One of the pyridazinone derivatives has been demonstrated to possess antipyretics .
    • The compound Y-590 potently inhibited cAMP-PDE but its inhibitory effect on c-GMP-PDE was less potent. Y-590 is a selective inhibitor of CAMP-PDE which exerts antipyretic activity by inhibiting .
  • Analgesic

    • Another pyridazinone derivative has been demonstrated to possess analgesic .
    • These compounds are typically synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their effects .
    • The results or outcomes obtained also vary widely. For example, some pyridazine derivatives have been shown to inhibit certain enzymes, while others have been shown to kill cancer cells or bacteria .

未来方向

The future directions for the research and application of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine are not provided in the search results. Given its use in proteomics research , it may have potential applications in drug discovery, biochemistry, and molecular biology.

属性

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTNCHQTLUQFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605085
Record name 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine

CAS RN

756423-54-8
Record name 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。